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molecular formula C15H21NO2 B8681837 tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate

Cat. No. B8681837
M. Wt: 247.33 g/mol
InChI Key: OWXXHQYNJUCJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822818

Procedure details

2-Indanone (40 g) is dissolved in 300 ml of methanol, 78 g of glycine tert-butyl ester phosphite and 150 g of water are added, and then 23 g of sodium cyanoborohydride is added over 15 minutes with ice cooling and stirring. The resulting mixture is further stirred at room temperature for 4 hours. To the reaction mixture, 400 ml of 20% phosphoric acid is added portionwise over an hour, 200 ml of water is then added, the mixture is stirred for 30 minutes and then extracted with 800 ml of ethyl ether, and the aqueous layer is adjusted to pH 10 with 20% sodium hydroxide and extracted with 4 portions (500 ml in total) of chloroform. The extract is dried over anhydrous sodium sulfate and then distilled under reduced pressure. 50 ml of ethanol and then 150 ml of water are added to the oil obtained, and the mixture is cooled. The crystalline precipitate is collected by filtration and recrystallized twice from aqueous ethanol to give 47 g of (indan-2-yl)glycine tert-butyl ester as colorless prisms melting at 54°-55° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
glycine tert-butyl ester phosphite
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.P(O)(O)O.[C:15]([O:19][C:20](=[O:23])[CH2:21][NH2:22])([CH3:18])([CH3:17])[CH3:16].C([BH3-])#N.[Na+].P(=O)(O)(O)O>CO.O>[C:15]([O:19][C:20](=[O:23])[CH2:21][NH:22][CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1)([CH3:18])([CH3:17])[CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
glycine tert-butyl ester phosphite
Quantity
78 g
Type
reactant
Smiles
P(O)(O)O.C(C)(C)(C)OC(CN)=O
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture is further stirred at room temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 800 ml of ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 4 portions (500 ml in total) of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
ADDITION
Type
ADDITION
Details
50 ml of ethanol and then 150 ml of water are added to the oil
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized twice from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1CC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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